molecular formula C11H10F5NO B077928 Propanamide, 2,2,3,3,3-pentafluoro-N-(2-phenylethyl)- CAS No. 13230-93-8

Propanamide, 2,2,3,3,3-pentafluoro-N-(2-phenylethyl)-

Cat. No. B077928
CAS RN: 13230-93-8
M. Wt: 267.19 g/mol
InChI Key: XIRHFOFYDXNUJU-UHFFFAOYSA-N
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Description

Propanamide, 2,2,3,3,3-pentafluoro-N-(2-phenylethyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as PFPPE and is a member of the amide family. PFPPE is a colorless, odorless, and stable compound that is soluble in organic solvents.

Mechanism Of Action

The mechanism of action of PFPPE is not fully understood, but it is believed to interact with proteins and enzymes through non-covalent interactions. PFPPE has been shown to bind to the hydrophobic pockets of proteins and enzymes, altering their activity.

Biochemical And Physiological Effects

PFPPE has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. PFPPE has also been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of PFPPE is its fluorescent properties, which make it an excellent probe for studying proteins and enzymes. PFPPE is also stable and easy to synthesize, making it a useful tool for researchers. However, PFPPE has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are many potential future directions for research on PFPPE. One area of research is the development of PFPPE-based drugs for the treatment of various diseases. Another area of research is the study of the interaction of PFPPE with different proteins and enzymes, which could lead to the discovery of new drug targets. Additionally, the development of new synthesis methods for PFPPE could improve its purity and yield.

Synthesis Methods

There are various methods to synthesize PFPPE, but the most common method is the reaction of 2-phenylethylamine with pentafluoropropionic anhydride in the presence of a base. This reaction results in the formation of PFPPE as the final product. The purity of the product can be improved by recrystallization or column chromatography.

Scientific Research Applications

PFPPE has been extensively studied for its potential applications in various fields. One of the most significant applications of PFPPE is in the field of fluorescence spectroscopy. PFPPE is a fluorescent probe that can be used to study the structure and dynamics of proteins. It has been used to study the binding of ligands to proteins and to monitor conformational changes in proteins.
PFPPE has also been studied for its potential applications in drug discovery. It has been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of various diseases. PFPPE has also been used as a molecular probe to study the function of certain enzymes.

properties

CAS RN

13230-93-8

Product Name

Propanamide, 2,2,3,3,3-pentafluoro-N-(2-phenylethyl)-

Molecular Formula

C11H10F5NO

Molecular Weight

267.19 g/mol

IUPAC Name

2,2,3,3,3-pentafluoro-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C11H10F5NO/c12-10(13,11(14,15)16)9(18)17-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,17,18)

InChI Key

XIRHFOFYDXNUJU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C(C(F)(F)F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(C(F)(F)F)(F)F

synonyms

2,2,3,3,3-Pentafluoro-N-phenethylpropionamide

Origin of Product

United States

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